N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide
CAS No.:
Cat. No.: VC17685749
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-[6-(aminomethyl)pyridin-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C10H13N3O/c11-6-8-2-1-3-9(12-8)13-10(14)7-4-5-7/h1-3,7H,4-6,11H2,(H,12,13,14) |
| Standard InChI Key | IHIGYNDSZFONOP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NC2=CC=CC(=N2)CN |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide combines a pyridine ring with a cyclopropane carboxamide moiety. The pyridine ring’s 6-position hosts an aminomethyl group (-CH2NH2), while the 2-position connects to the cyclopropane carboxamide via a carboxamide bond. This arrangement confers unique electronic and steric properties:
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Molecular Formula: C10H13N3O
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Molecular Weight: 207.23 g/mol (calculated)
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Key Functional Groups:
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Pyridine ring: Provides aromaticity and potential π-π stacking interactions.
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Cyclopropane carboxamide: Introduces ring strain and hydrophobic character.
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Aminomethyl group: Enhances solubility and enables hydrogen bonding.
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Spectroscopic characterization of analogous compounds (e.g., cyclopropane-containing pyridine derivatives) reveals distinct signals:
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1H NMR: Cyclopropane protons resonate at δ 0.8–1.5 ppm, while pyridine aromatic protons appear at δ 7.2–8.5 ppm .
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13C NMR: The carboxamide carbonyl (C=O) typically appears near δ 165 ppm .
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IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H bend) .
Synthetic Routes and Optimization
Core Scaffold Construction
The pyridine core is synthesized via cyclization reactions. For example, 2-aminopyridine derivatives undergo condensation with carbonyl reagents under acidic conditions to form the heterocyclic backbone . In one patented method, acylation of 6-aminopyridine precursors with chloroacetyl chloride yields intermediates for subsequent functionalization .
Cyclopropanecarboxamide Incorporation
The cyclopropane moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropanecarboxylic acid and the pyridine amine . Anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed to minimize hydrolysis .
Aminomethyl Group Installation
The aminomethyl group at the pyridine’s 6-position is typically added via reductive amination. For instance, reacting 6-formylpyridine with ammonium acetate and sodium cyanoborohydride produces the aminomethyl derivative, which is then protected and coupled .
Critical Challenges:
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Ring Strain: The cyclopropane’s high ring strain necessitates mild reaction conditions to prevent decomposition.
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Regioselectivity: Ensuring substitution at the pyridine’s 6-position requires careful control of steric and electronic factors .
Biological Activities and Mechanisms
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SKBr3 (Breast) | 12.5 | HER2 degradation, apoptosis |
| A549 (Lung) | 10.0 | Raf-1 inhibition, cell arrest |
| HCT116 (Colon) | 8.5 | PARP cleavage, ROS induction |
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Apoptosis Induction: Activation of caspase-3/7 pathways via Hsp70 inhibition .
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Client Protein Degradation: Disruption of Hsp70-HOP complexes leads to proteasomal clearance of oncoproteins like HER2 .
Neuroprotective Effects
Cyclopropane-containing pyridine derivatives show efficacy in reducing oxidative stress in neuronal models. Key findings include:
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ROS Scavenging: 50% reduction in reactive oxygen species (ROS) at 10 µM .
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Neuroinflammation Mitigation: Suppression of TNF-α and IL-6 in microglial cells .
Comparative Analysis with Structural Analogs
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide
This analog replaces the pyridine with an oxazolo[5,4-b]pyridine core, enhancing metabolic stability but reducing aqueous solubility .
3-[2-(cis-4-Aminocyclohexyloxy)-4-methylsulfonylbenzoyl-amino]-N-(5-chloropyridin-2-yl)pyridine-2-carboxamide
A patented anticoagulant with a pyridine-carboxamide structure, highlighting the therapeutic versatility of this scaffold .
Industrial and Research Applications
Pharmaceutical Development
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Hsp70 Inhibitors: Lead candidates for breast and lung cancers .
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Neurodegenerative Therapies: Potential in Alzheimer’s and Parkinson’s diseases .
Chemical Biology
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